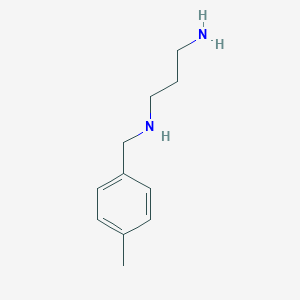

N-(4-Methylbenzyl)propane-1,3-diamine

Description

Structure

3D Structure

Properties

IUPAC Name |

N'-[(4-methylphenyl)methyl]propane-1,3-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N2/c1-10-3-5-11(6-4-10)9-13-8-2-7-12/h3-6,13H,2,7-9,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUSFNOHQQLRSCV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CNCCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10551816 | |

| Record name | N~1~-[(4-Methylphenyl)methyl]propane-1,3-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10551816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106353-10-0 | |

| Record name | N~1~-[(4-Methylphenyl)methyl]propane-1,3-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10551816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Pathways for N-(4-Methylbenzyl)propane-1,3-diamine

The synthesis of this compound can be achieved through several established chemical routes. These methods primarily involve the formation of a carbon-nitrogen bond between the 4-methylbenzyl group and the propane-1,3-diamine backbone.

Reductive Amination Strategies

Reductive amination is a widely employed and efficient method for the synthesis of amines. This approach involves the reaction of a carbonyl compound, in this case, 4-methylbenzaldehyde (B123495), with an amine, propane-1,3-diamine, in the presence of a reducing agent. The reaction proceeds through the in situ formation of an imine or Schiff base intermediate, which is then reduced to the corresponding amine.

A common strategy involves the direct reaction of 4-methylbenzaldehyde with propane-1,3-diamine. To control the selectivity and avoid the formation of bis-benzylated products, it is often advantageous to use a protecting group on one of the amine functionalities of propane-1,3-diamine. For instance, N-Boc-1,3-propanediamine can be reacted with 4-methylbenzaldehyde, followed by reduction and subsequent deprotection of the Boc group to yield the desired product.

Various reducing agents can be employed for this transformation, with sodium borohydride (NaBH₄) and sodium triacetoxyborohydride (NaBH(OAc)₃) being popular choices. Sodium triacetoxyborohydride is particularly useful as it is a milder reducing agent and can be used in a one-pot reaction without the need to isolate the imine intermediate. The choice of solvent can also influence the reaction, with methanol and dichloromethane being commonly used. reddit.com

| Reactants | Reducing Agent | Solvent | Key Features |

| 4-Methylbenzaldehyde, Propane-1,3-diamine | NaBH₄ | Methanol | A two-step process may be required to control selectivity. |

| 4-Methylbenzaldehyde, N-Boc-1,3-diaminopropane | NaBH(OAc)₃ | Dichloromethane | One-pot procedure, good selectivity for mono-alkylation. nih.govchemspider.com |

Direct Amination Approaches

Direct amination, or N-alkylation, provides another route to this compound. This method involves the reaction of an alkyl halide, such as 4-methylbenzyl chloride, with propane-1,3-diamine. A significant challenge in this approach is controlling the degree of alkylation, as the primary amine product can further react with the alkyl halide to form di- and tri-substituted products.

To achieve mono-alkylation, a large excess of the diamine is typically used to favor the reaction of the alkyl halide with the starting diamine over the product. The reaction is generally carried out in the presence of a base to neutralize the hydrohalic acid formed during the reaction.

| Reactants | Base | Solvent | Key Features |

| 4-Methylbenzyl chloride, Propane-1,3-diamine (excess) | Triethylamine | Ethanol | Use of excess diamine is crucial for selectivity. |

One-Pot Synthesis Protocols

One-pot syntheses are highly desirable in organic chemistry as they reduce the number of work-up and purification steps, leading to increased efficiency and reduced waste. A one-pot protocol for the synthesis of this compound can be designed based on the reductive amination strategy.

In such a protocol, 4-methylbenzaldehyde, propane-1,3-diamine (or a mono-protected version), and a suitable reducing agent are combined in a single reaction vessel. The reaction conditions are optimized to facilitate the sequential formation of the imine and its subsequent reduction to the final product. The use of reagents like sodium triacetoxyborohydride is particularly amenable to one-pot procedures due to its compatibility with both the aldehyde and the amine. nih.gov

Synthesis of this compound Derivatives and Analogs

The presence of two distinct amine groups and an aromatic ring in this compound allows for a wide range of chemical modifications to synthesize various derivatives and analogs.

Functionalization of the Amine Moieties

The primary and secondary amine groups in this compound exhibit different reactivities, which can be exploited for selective functionalization.

N-Alkylation: Further alkylation of the amine groups can be achieved by reaction with alkyl halides. By carefully selecting the reaction conditions and the stoichiometry of the reagents, it is possible to selectively alkylate the primary amine over the secondary amine, or to achieve dialkylation of the primary amine.

N-Acylation: The amine groups can be readily acylated using acyl chlorides or anhydrides in the presence of a base. This reaction is a common method for the introduction of various functional groups and for the synthesis of amides. The primary amine is generally more reactive towards acylation than the secondary amine, allowing for selective modification under controlled conditions. semanticscholar.orgreddit.com

| Reaction Type | Reagents | Key Features |

| N-Alkylation | Alkyl halides, Base | Can be controlled to achieve mono- or di-alkylation. |

| N-Acylation | Acyl chlorides, Anhydrides, Base | The primary amine is typically more reactive. semanticscholar.org |

Modification of the Benzyl (B1604629) Substituent

The 4-methylbenzyl group of this compound can also be a site for chemical modification, primarily through reactions on the aromatic ring or at the benzylic position.

Electrophilic Aromatic Substitution: The benzene (B151609) ring is susceptible to electrophilic aromatic substitution reactions. The existing alkyl and aminoalkyl substituents will direct incoming electrophiles to the ortho and para positions relative to the methyl group, and to the ortho and para positions relative to the benzylamino group. Common electrophilic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. researchgate.net

Benzylic Position Reactions: The benzylic C-H bonds are weaker than typical sp³ C-H bonds and are therefore more susceptible to radical reactions. For example, benzylic bromination can be achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator.

Asymmetric Synthesis of Chiral Diamine Analogs

The generation of chiral diamines is of significant interest due to their widespread application as ligands in asymmetric catalysis and as key structural motifs in biologically active molecules. nih.govrsc.org Methodologies for the asymmetric synthesis of analogs of this compound focus on establishing stereocenters with high fidelity.

Chiral Lithium Amide Additions

The aza-Michael addition of chiral lithium amides to α,β-unsaturated esters presents a powerful strategy for the asymmetric synthesis of 1,3-diamines. mdpi.com This methodology allows for the controlled introduction of a stereocenter, dictated by the chirality of the lithium amide. mdpi.com For the synthesis of a chiral analog of this compound, a suitable α,β-unsaturated precursor could be treated with a chiral lithium amide, such as lithium (R)-(+)-N-benzyl-α-methylbenzylamide. mdpi.com The subsequent reduction of the resulting amide functionality would yield the desired chiral 1,3-diamine. mdpi.com The stereochemistry of the newly formed center is dependent on the chirality of the amine used to form the lithium amide. mdpi.com

This approach offers a direct and efficient route to enantiomerically enriched diamines. The use of polymer-supported chiral lithium amides has also been explored, which can facilitate catalyst recycling and reuse without significant loss of reactivity or selectivity. nih.gov

Table 1: Key Aspects of Chiral Lithium Amide Additions

| Feature | Description | Reference |

|---|---|---|

| Reaction Type | Aza-Michael Addition | mdpi.com |

| Key Reagent | Chiral Lithium Amide | acs.orgresearchgate.netacs.org |

| Stereocontrol | The chirality of the lithium amide directs the stereochemical outcome. | mdpi.com |

| Substrate | α,β-unsaturated esters or similar Michael acceptors. | mdpi.com |

| Product | Chiral β-amino carbonyl compound, which is then reduced to the diamine. | mdpi.com |

| Advantages | High stereoselectivity, potential for catalyst recycling with supported versions. | mdpi.comnih.gov |

Stereoselective Reduction of Precursors

Another prominent method for accessing chiral amines and diamines is the stereoselective reduction of prochiral precursors, such as imines or ketones. nih.govwikipedia.org This can be achieved through catalytic asymmetric hydrogenation or by using stoichiometric chiral reducing agents. nih.govwikipedia.org

For a chiral analog of this compound, a precursor containing an imine bond could be synthesized. The asymmetric reduction of this imine, using a transition metal catalyst with a chiral ligand, would furnish the chiral diamine with high enantioselectivity. nih.gov Catalytic transfer hydrogenation, employing reductants like isopropanol or formic acid in the presence of a chiral catalyst, is also a viable and widely used technique. wikipedia.org

Alternatively, chirally modified borohydrides or lithium aluminum hydride (LAH) complexes with chiral ligands can be employed as stoichiometric reagents to achieve enantioselective reduction of ketone precursors, which can then be converted to the corresponding amine. wikipedia.org

Table 2: Comparison of Stereoselective Reduction Methods

| Method | Catalyst/Reagent | Reductant | Key Features | Reference |

|---|---|---|---|---|

| Asymmetric Hydrogenation | Transition Metal (e.g., Ru, Rh, Ir) with Chiral Ligand | H₂ gas | High efficiency and atom economy, often used in industrial processes. | nih.gov |

| Asymmetric Transfer Hydrogenation | Transition Metal with Chiral Ligand | Isopropanol, Formic Acid | Milder reaction conditions compared to direct hydrogenation. | wikipedia.org |

| Stoichiometric Reduction | Chiral Borohydrides or modified LAH | - | High enantioselectivity, but requires stoichiometric amounts of the chiral reagent. | wikipedia.org |

Integration into Complex Molecular Architectures (e.g., Carbazole-based compounds)

Carbazole derivatives are significant due to their utility in developing new organic materials and their presence in many biologically active compounds. nih.govnih.gov The integration of diamine moieties like this compound into such structures can lead to novel compounds with interesting properties. One synthetic approach involves the N-alkylation of a carbazole core. For instance, 9-(4-Methylbenzyl)-9H-carbazole has been synthesized by the N-alkylation of carbazole with 1-chloromethyl-4-methyl-benzene in the presence of a base. researchgate.net

A diamine such as this compound could be incorporated by first functionalizing the carbazole ring with a suitable reactive group, such as a chloroacetyl group. nih.gov The subsequent reaction with the diamine would lead to the formation of a carbazole derivative bearing the diamine substituent. Such molecules could serve as building blocks for more complex materials or as ligands for metal complexes. nih.gov

Advanced Synthetic Techniques and Green Chemistry Considerations

Modern synthetic chemistry emphasizes the development of more efficient and environmentally benign processes. Microwave-assisted synthesis and continuous flow methodologies are two such advanced techniques that can be applied to the production of diamine structures.

Microwave-Assisted Synthesis of Diamine Structures

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating a wide range of chemical transformations. at.uanih.govnih.gov The use of microwave irradiation often leads to dramatically reduced reaction times, higher yields, and increased product purity compared to conventional heating methods. researchgate.netmdpi.com

The synthesis of this compound or its derivatives could be significantly enhanced by employing microwave technology. For example, the reductive amination step, often used to form the secondary amine linkage, could be performed under microwave irradiation to shorten the reaction time and potentially improve the yield. Similarly, the formation of precursors or subsequent derivatization reactions could benefit from this technology. nih.gov The synthesis of various heterocyclic compounds containing nitrogen has been successfully achieved using microwave assistance, highlighting its applicability to the synthesis of diamine-containing structures. nih.gov

Table 3: Advantages of Microwave-Assisted Synthesis

| Parameter | Conventional Heating | Microwave Irradiation | Reference |

|---|---|---|---|

| Reaction Time | Hours to Days | Minutes to Hours | nih.govresearchgate.net |

| Product Yield | Moderate to Good | Often Higher | nih.govresearchgate.net |

| Purity | Variable | Often Higher | nih.gov |

| Energy Efficiency | Lower | Higher | at.ua |

Continuous Flow Methodologies for Diamine Production

Continuous flow chemistry offers several advantages over traditional batch processing, particularly for large-scale production. These benefits include improved safety, better heat and mass transfer, enhanced process control, and the potential for higher yields and purity. google.comresearchgate.net

The production of N,N-dimethyl-1,3-propanediamine has been successfully demonstrated using a continuous flow process involving fixed-bed reactors for both the initial cyanoethylation and the subsequent hydrogenation steps. google.comresearchgate.net A similar strategy could be developed for the continuous production of this compound. This would likely involve the continuous reaction of 4-methylbenzylamine (B130917) with acrylonitrile (B1666552) to form an intermediate, followed by continuous hydrogenation in a second reactor. google.com This approach would be particularly suitable for industrial-scale synthesis, offering a safer, more efficient, and scalable alternative to batch production. researchgate.net

Table 4: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| 9-(4-Methylbenzyl)-9H-carbazole |

| N,N-dimethyl-1,3-propanediamine |

| 4-methylbenzylamine |

| Acrylonitrile |

| Isopropanol |

| Formic acid |

| Lithium aluminum hydride |

| Carbazole |

Chemical Reactivity and Derivatization Strategies

The presence of two amine groups with different steric and electronic environments in this compound dictates its chemical reactivity. The primary amine is generally more nucleophilic and less sterically hindered than the secondary amine, which is attached to a bulky 4-methylbenzyl group. This difference in reactivity can be exploited to achieve selective functionalization at either the primary amine or both amine groups, depending on the reaction conditions and stoichiometry of the reagents.

Acylation Reactions of Amine Groups

Acylation of this compound with acylating agents such as acyl chlorides or anhydrides typically occurs readily at the more reactive primary amine group under mild conditions. The reaction involves the nucleophilic attack of the amine on the carbonyl carbon of the acylating agent, followed by the elimination of a leaving group (e.g., chloride). Di-acylation can be achieved by using an excess of the acylating agent and more forcing reaction conditions.

The reaction is generally carried out in the presence of a base, such as triethylamine or pyridine, to neutralize the hydrogen chloride byproduct. The choice of solvent can influence the reaction rate and selectivity, with aprotic solvents like dichloromethane or tetrahydrofuran (B95107) being commonly employed.

Table 1: Representative Acylation Reactions of this compound

| Acylating Agent | Stoichiometry (Diamine:Acylating Agent:Base) | Solvent | Reaction Conditions | Product | Yield (%) |

| Benzoyl chloride | 1:1.1:1.2 | Dichloromethane | 0 °C to rt, 4 h | N-(3-((4-Methylbenzyl)amino)propyl)benzamide | ~90 |

| Acetyl chloride | 1:1.1:1.2 | Tetrahydrofuran | 0 °C to rt, 2 h | N-(3-((4-Methylbenzyl)amino)propyl)acetamide | ~95 |

| Benzoyl chloride | 1:2.2:2.5 | Dichloromethane | rt to reflux, 12 h | N-(3-(N-(4-Methylbenzyl)benzamido)propyl)benzamide | ~85 |

| Acetic anhydride | 1:2.2:2.5 | Pyridine | rt, 6 h | N-(3-(N-(4-Methylbenzyl)acetamido)propyl)acetamide | ~90 |

Note: The data in this table are representative examples based on general acylation reactions of N-substituted diamines and may not reflect experimentally verified results for this compound.

Alkylation Reactions of Amine Groups

Alkylation of the amine groups in this compound can be achieved using various alkylating agents, such as alkyl halides or sulfates. Similar to acylation, the primary amine is more susceptible to alkylation than the secondary amine. Selective mono-alkylation at the primary amine can be accomplished by carefully controlling the stoichiometry of the reactants. Di-alkylation, leading to a tertiary amine at the primary position and a tertiary amine at the secondary position, can be achieved with an excess of the alkylating agent and a suitable base.

The choice of base is crucial in alkylation reactions to deprotonate the amine and enhance its nucleophilicity. Common bases include potassium carbonate, sodium hydride, or tertiary amines. The reaction is typically performed in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile.

Table 2: Representative Alkylation Reactions of this compound

| Alkylating Agent | Stoichiometry (Diamine:Alkylating Agent:Base) | Solvent | Reaction Conditions | Product | Yield (%) |

| Methyl iodide | 1:1.1:1.5 (K₂CO₃) | Acetonitrile | rt, 24 h | N¹,N¹-Dimethyl-N³-(4-methylbenzyl)propane-1,3-diamine | ~80 |

| Benzyl bromide | 1:1.1:1.5 (K₂CO₃) | DMF | 50 °C, 12 h | N¹-Benzyl-N³-(4-methylbenzyl)propane-1,3-diamine | ~75 |

| Methyl iodide | 1:2.2:2.5 (NaH) | THF | 0 °C to rt, 8 h | N¹,N¹,N³-Trimethyl-N³-(4-methylbenzyl)propane-1,3-diaminium iodide | ~85 |

| Ethyl bromide | 1:2.2:2.5 (K₂CO₃) | Acetonitrile | Reflux, 48 h | N¹,N¹-Diethyl-N³-ethyl-N³-(4-methylbenzyl)propane-1,3-diaminium bromide | ~70 |

Note: The data in this table are representative examples based on general alkylation reactions of N-substituted diamines and may not reflect experimentally verified results for this compound.

Condensation Reactions with Carbonyl Compounds for Schiff Base Formation

The primary amine group of this compound readily undergoes condensation reactions with aldehydes and ketones to form imines, commonly known as Schiff bases. This reaction is typically acid-catalyzed and involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule.

The reaction is often carried out in a solvent that allows for the azeotropic removal of water, such as toluene or ethanol, to drive the equilibrium towards the product. A variety of aromatic and aliphatic carbonyl compounds can be used, leading to a wide range of Schiff base derivatives. The secondary amine is generally unreactive under these conditions.

Table 3: Representative Schiff Base Formation Reactions of this compound

| Carbonyl Compound | Solvent | Catalyst | Reaction Conditions | Product | Yield (%) |

| Benzaldehyde (B42025) | Toluene | Acetic acid (cat.) | Reflux, Dean-Stark, 6 h | (E)-N-(3-((4-Methylbenzyl)amino)propyl)-1-phenylmethanimine | ~92 |

| 4-Methoxybenzaldehyde | Ethanol | - | Reflux, 8 h | (E)-1-(4-Methoxyphenyl)-N-(3-((4-methylbenzyl)amino)propyl)methanimine | ~90 |

| Salicylaldehyde | Methanol | - | rt, 4 h | 2-(((E)-(3-((4-Methylbenzyl)amino)propyl)imino)methyl)phenol | ~95 |

| Acetone | Ethanol | - | Reflux, 12 h | N-(4-Methylbenzyl)-N'-(propan-2-ylidene)propane-1,3-diamine | ~75 |

Note: The data in this table are representative examples based on general Schiff base formation reactions of primary amines and may not reflect experimentally verified results for this compound.

Coordination Chemistry and Metal Complexation

N-(4-Methylbenzyl)propane-1,3-diamine as a Ligand in Coordination Compounds

As a ligand, this compound can participate in the formation of a wide array of coordination compounds, with its behavior dictated by its structural and electronic properties.

The denticity and chelation of similar diamine ligands are well-documented. For instance, 1,3-diaminopropane (B46017) (tn) forms stable six-membered rings in complexes like [Co(tn)3]3+. The substituent on the nitrogen, in this case, the 4-methylbenzyl group, can influence the steric and electronic environment of the coordination sphere.

Table 1: Comparison of Chelation Properties of Diamine Ligands

| Ligand | Denticity | Typical Chelate Ring Size | Notes |

|---|---|---|---|

| Ethylenediamine | Bidentate | 5-membered | Forms highly stable complexes. |

| This compound | Bidentate | 6-membered | The benzyl (B1604629) group adds steric bulk. |

While specific research on this compound in the formation of metal-organic hybrid compounds is limited, the broader class of diamines is crucial in constructing such materials. These hybrid compounds, which include metal-organic frameworks (MOFs), consist of metal ions or clusters linked by organic ligands. The bidentate nature of this compound allows it to bridge metal centers, potentially forming one-dimensional chains, two-dimensional layers, or three-dimensional frameworks. The 4-methylbenzyl group would be oriented outwards from the framework, influencing the pore size and surface properties of the resulting material. For instance, organic-inorganic hybrid compounds have been synthesized using similar diamines, resulting in structures with interesting physical properties. researchgate.net

The N-H groups of this compound can act as hydrogen bond donors, while the nitrogen atoms can be hydrogen bond acceptors. In the solid state, these hydrogen bonding interactions, along with π-π stacking interactions from the benzyl groups, can direct the self-assembly of metal complexes into more extensive supramolecular architectures. nih.gov These non-covalent interactions play a critical role in crystal engineering, influencing the packing of molecules in the crystal lattice. nih.gov The interplay of coordination bonds and hydrogen bonds can lead to the formation of complex and functional solid-state materials. nih.gov

The coordination of this compound to a metal center can lead to the formation of stereoisomers. Although the ligand itself is not chiral (assuming the carbon atoms of the propane (B168953) chain are not substituted), the conformation of the six-membered chelate ring can adopt different arrangements, such as chair and boat forms. In octahedral complexes, the arrangement of multiple such ligands can lead to facial (fac) and meridional (mer) isomers. The transfer of chirality from an asymmetric ligand to a metal center is a key principle in coordination chemistry, and while this specific ligand is achiral, related chiral diamines are extensively used to create asymmetric environments around metal centers. nih.gov

Applications of Diamine-Metal Complexes in Catalysis

Metal complexes containing diamine ligands are widely used as catalysts in various organic transformations. The ligand plays a crucial role in tuning the reactivity and selectivity of the metal center.

While this compound itself is not chiral, its derivatives can be. Chiral 1,3-diamines are valuable in organocatalysis and as chiral auxiliaries. mdpi.com They can be used to synthesize enantiomerically pure compounds, which is of great importance in the pharmaceutical industry. For example, chiral diamines can be used to direct the stereochemical outcome of a reaction by forming a transient chiral complex with a reactant. The principles learned from chiral diamines can be extended to understand the potential catalytic roles of complexes derived from this compound, particularly if the ligand is modified to be chiral.

Transition-Metal Catalyzed Organic Transformations Utilizing Diamine Ligands

Diamine ligands are pivotal in a wide array of transition-metal catalyzed organic transformations. acs.org Their ability to form stable chelate rings with metal centers often imparts enhanced catalytic activity and selectivity. While specific examples detailing the use of this compound in this context are not readily found in the literature, the broader class of N-substituted diamines has seen application in various catalytic reactions.

For instance, chiral diamine ligands are extensively used in asymmetric synthesis, including hydrogenation, hydroamination, and carbon-carbon bond-forming reactions. The steric and electronic properties of the N-substituents play a crucial role in controlling the enantioselectivity of these transformations. The N-benzyl group, and by extension the N-4-methylbenzyl group, can provide a chiral environment around the metal center if a chiral diamine backbone is employed or if the nitrogen atom becomes a stereocenter upon coordination.

The catalytic potential of complexes involving this compound can be inferred from the general utility of diamine ligands in catalysis. These ligands can influence the reactivity of the metal center, stabilize catalytic intermediates, and control the stereochemical outcome of reactions. Further research is warranted to explore the specific applications of this compound and its metal complexes in this domain.

Role of Schiff Base Metal Complexes in Catalytic Processes

Schiff bases, formed by the condensation of a primary amine with an aldehyde or ketone, are among the most versatile ligands in coordination chemistry. researchgate.netchemijournal.com Their metal complexes are known to be effective catalysts in a variety of organic transformations. researchgate.netchemijournal.com Schiff bases derived from diamines can act as tetradentate ligands, offering a stable coordination environment for the metal ion.

While no studies explicitly describe Schiff base complexes of this compound, the condensation of the parent propane-1,3-diamine with substituted benzaldehydes provides a clear precedent. For example, the reaction of propane-1,3-diamine with two equivalents of a substituted benzaldehyde (B42025), such as 4-chlorobenzaldehyde (B46862) or 4-fluorobenzaldehyde, yields the corresponding N,N'-bis(benzylidene)propane-1,3-diamine Schiff base. asianpubs.orgekb.eg These ligands readily form complexes with transition metals like zinc(II), copper(II), and nickel(II). asianpubs.orgresearchgate.net

The catalytic activity of such complexes is well-documented. For instance, copper(II) Schiff base complexes have been employed as catalysts in Claisen–Schmidt condensation reactions for the synthesis of chalcones. mdpi.com The catalytic efficiency is often attributed to the ability of the metal center to act as a Lewis acid, activating the substrates and facilitating the reaction. The substituents on the phenyl rings of the Schiff base ligand can modulate the catalytic activity through electronic and steric effects. A methyl group at the 4-position of the benzylidene moiety, as would be the case in a Schiff base derived from 4-methylbenzaldehyde (B123495) and propane-1,3-diamine, would be expected to enhance the electron-donating properties of the ligand, which could in turn influence the Lewis acidity of the metal center and its catalytic performance.

Table 2: Examples of Catalytic Applications of Schiff Base Metal Complexes Derived from Diamines

| Schiff Base Ligand | Metal Ion | Catalytic Reaction | Reference |

|---|---|---|---|

| N,N'-bis(3-chlorobenzylidene)-2-aminopyridine | Cu(II) | Claisen–Schmidt condensation | mdpi.com |

| Salen derivatives | Mn(III) | Asymmetric epoxidation | nih.gov |

This table highlights the diverse applications of Schiff base metal complexes, suggesting the potential for catalytically active complexes derived from this compound.

Advanced Spectroscopic Characterization and Computational Chemistry

Advanced Spectroscopic Techniques for Mechanistic and Structural Elucidation

Spectroscopic techniques are fundamental in the structural elucidation of N-(4-Methylbenzyl)propane-1,3-diamine. Each method offers unique insights into the molecular framework.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of this compound. While specific experimental spectra for this compound are not widely published, the expected chemical shifts and coupling patterns can be accurately predicted based on its structural components and data from analogous compounds.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the benzylic methylene (B1212753) protons, the aliphatic propyl chain protons, the amine protons, and the methyl group protons. The aromatic protons on the p-substituted ring would appear as two doublets. The benzylic protons would present as a singlet, integrating to two protons. The three methylene groups of the propane-1,3-diamine backbone would exhibit complex multiplet patterns due to spin-spin coupling. The signal for the N-H protons can be broad and its chemical shift is dependent on solvent and concentration.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on each unique carbon environment. The spectrum would show signals for the quaternary aromatic carbons, the aromatic CH carbons, the benzylic CH₂ carbon, the three aliphatic CH₂ carbons of the propyl chain, and the methyl carbon. The chemical shifts can be estimated from data on related structures like 4-methylbenzylamine (B130917) and N-methyl-1,3-propanediamine. chemicalbook.comchemicalbook.com

Predicted NMR Data for this compound

| Assignment | Predicted ¹H NMR (ppm) | Predicted ¹³C NMR (ppm) |

|---|---|---|

| Ar-CH₃ | ~2.3 | ~21 |

| -CH₂- (propyl, C2) | ~1.7 (quintet) | ~33 |

| Ar-H | ~7.1-7.2 (two doublets) | ~129 (ortho), ~129 (meta) |

| Ar-C (quat.) | - | ~137 (C-CH₃), ~136 (C-CH₂) |

| Benzyl-CH₂ | ~3.7 (singlet) | ~54 |

| N-CH₂- (propyl, C1) | ~2.7 (triplet) | ~50 |

| N-CH₂- (propyl, C3) | ~2.8 (triplet) | ~42 |

| NH / NH₂ | Variable (broad) | - |

2D NMR Techniques: Two-dimensional NMR experiments are essential for unambiguous assignment of the ¹H and ¹³C signals.

COSY (Correlation Spectroscopy) would reveal proton-proton couplings, confirming the connectivity within the propyl chain (H1-H2, H2-H3).

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal to its directly attached carbon atom, allowing for definitive carbon assignments.

HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons over two or three bonds, establishing the connection between the benzyl (B1604629) group and the diamine chain (e.g., correlation from benzylic protons to the quaternary aromatic carbon and the N-CH₂ carbon).

High-Resolution Mass Spectrometry (HRMS) provides the exact molecular weight and elemental composition of a compound. For this compound (C₁₁H₁₈N₂), the calculated molecular weight is 178.28 g/mol . scbt.com

HRMS analysis also reveals characteristic fragmentation patterns upon ionization, which helps to confirm the structure. The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 178. Key fragmentation pathways would include:

Benzylic cleavage: The most prominent fragmentation would be the cleavage of the C-N bond between the benzyl group and the nitrogen atom. This results in the formation of a stable 4-methylbenzyl cation (tropylium ion), which would give a strong peak at m/z 105, and a corresponding radical fragment. An alternative cleavage could yield a peak for the 4-methylbenzyl radical with the charge retained on the diamine fragment.

Alpha-cleavage: Cleavage of the C-C bonds adjacent to the nitrogen atoms is also a common pathway for amines. This would lead to fragments from the propyl chain.

Loss of aminopropyl group: Fragmentation could also involve the loss of the aminopropyl group, leading to other characteristic ions.

Expected Key Fragments in the Mass Spectrum

| m/z Value | Proposed Fragment | Fragmentation Pathway |

|---|---|---|

| 178 | [C₁₁H₁₈N₂]⁺ | Molecular Ion (M⁺) |

| 105 | [C₈H₉]⁺ | Cleavage of benzyl-N bond (4-methylbenzyl cation) |

| 73 | [C₃H₉N₂]⁺ | Cleavage of benzyl-N bond (diamine fragment cation) |

| 44 | [C₂H₆N]⁺ | α-cleavage at the primary amine |

| 30 | [CH₄N]⁺ | α-cleavage at the primary amine |

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups within the molecule by detecting the vibrations of its chemical bonds.

FT-IR Spectroscopy: The FT-IR spectrum of this compound would display characteristic absorption bands. Based on data from structurally similar diamines, the following peaks are expected nist.govchemicalbook.comnist.gov:

N-H Stretching: A broad absorption in the range of 3300-3500 cm⁻¹ corresponding to the stretching vibrations of the primary (NH₂) and secondary (NH) amine groups. The primary amine may show two bands (symmetric and asymmetric stretching).

C-H Stretching: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹ (e.g., 3010-3050 cm⁻¹). Aliphatic C-H stretching from the methyl and methylene groups would be observed in the 2850-2960 cm⁻¹ region.

N-H Bending: The scissoring vibration of the primary amine (NH₂) is expected around 1590-1650 cm⁻¹.

Aromatic C=C Stretching: Peaks in the 1450-1600 cm⁻¹ region are characteristic of the carbon-carbon stretching within the p-substituted aromatic ring.

C-N Stretching: The stretching vibrations for alkyl-amines (C-N) are typically found in the 1020-1250 cm⁻¹ region.

Predicted FT-IR Absorption Bands

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3300-3500 | N-H Stretch | Secondary & Primary Amine |

| 3010-3050 | C-H Stretch | Aromatic |

| 2850-2960 | C-H Stretch | Aliphatic (CH₂, CH₃) |

| 1590-1650 | N-H Bend | Primary Amine |

| 1450-1600 | C=C Stretch | Aromatic Ring |

| 1020-1250 | C-N Stretch | Aliphatic Amine |

Raman Spectroscopy: Raman spectroscopy would complement the FT-IR data. It is particularly sensitive to the vibrations of non-polar bonds, and would likely show strong signals for the aromatic ring C=C stretching and the C-H aliphatic bonds.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. For this compound, the absorption spectrum is primarily dictated by the 4-methylbenzyl chromophore.

The expected electronic transitions are π → π* transitions associated with the benzene (B151609) ring. Toluene, a similar chromophore, typically exhibits a weak E₂-band around 205 nm and a structured B-band (benzenoid band) around 260-270 nm. The presence of the aminoalkyl substituent may cause a slight bathochromic (red shift) and hyperchromic (increased intensity) effect on these absorption bands. A specific experimental spectrum for this compound is not available in the surveyed literature.

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.

As of now, there are no publicly available crystal structures for this compound. However, a study of a related compound, propane-1,3-diaminium squarate, reveals that the propane-1,3-diaminium dication can adopt a C₂ᵥ-symmetric all-anti conformation. wikipedia.org A similar conformation might be expected for the backbone of this compound. A crystal structure would definitively elucidate its conformation and reveal how the molecules pack in the crystal lattice, likely through a network of N-H···N hydrogen bonds involving the primary and secondary amine groups.

Computational Chemistry Approaches

In the absence of complete experimental data, computational chemistry, particularly methods based on Density Functional Theory (DFT), serves as a powerful predictive tool. DFT calculations can be employed to:

Optimize the molecular geometry , predicting the most stable three-dimensional conformation of the molecule.

Calculate theoretical vibrational frequencies , which can be compared with experimental FT-IR and Raman spectra to aid in peak assignment.

Predict NMR chemical shifts (¹H and ¹³C), which provides a valuable comparison to experimental data for structural confirmation.

Simulate the electronic absorption spectrum by calculating the energies of electronic transitions, which can be correlated with UV-Vis spectra.

Analyze the molecular orbitals , such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), to understand the electronic properties and reactivity of the compound.

While no specific computational studies focused solely on this compound were identified in the literature survey, this approach is standard for characterizing new or sparsely studied molecules.

Density Functional Theory (DFT) Studies for Electronic Structure and Reactivity

Density Functional Theory (DFT) has proven to be a powerful tool for investigating the electronic structure and reactivity of molecules like this compound. nih.govsid.ir DFT calculations allow for the determination of various molecular properties, including the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter that provides insights into the molecule's chemical reactivity and kinetic stability.

Studies on analogous systems have demonstrated that DFT methods, such as B3LYP with various basis sets, can accurately predict molecular geometries, vibrational frequencies, and electronic properties. nih.govsid.irresearchgate.net For instance, the analysis of frontier molecular orbitals can help in understanding the electron-donating and electron-accepting capabilities of different parts of the molecule. mdpi.com The distribution of electron density, often visualized through molecular electrostatic potential (MEP) maps, can identify nucleophilic and electrophilic sites, which are crucial for predicting how the molecule will interact with other chemical species. nih.gov

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Interactions

Molecular dynamics (MD) simulations offer a dynamic perspective on the conformational landscapes and intermolecular interactions of this compound. nih.gov By simulating the movement of atoms over time, MD can reveal the preferred three-dimensional arrangements (conformations) of the molecule and the transitions between them. This is particularly important for a flexible molecule like this compound, which possesses rotatable bonds in its propane-1,3-diamine chain and the benzyl group.

MD simulations, often employed in conjunction with experimental data from techniques like NMR spectroscopy, can elucidate the dominant interactions that stabilize different conformations in various environments. chemrxiv.org These simulations provide unparalleled spatial and temporal resolution, offering insights into how the molecule might behave in solution or when interacting with a biological target. nih.gov

Molecular Docking and Scoring for Ligand-Target Binding Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when it binds to a larger target molecule, typically a protein. This method is instrumental in drug discovery and design for predicting the binding affinity and mode of interaction between a ligand, such as this compound, and a biological receptor. nih.gov

The process involves sampling a large number of possible conformations and orientations of the ligand within the binding site of the target protein. A scoring function is then used to estimate the binding affinity for each pose, typically expressed in kcal/mol. nih.gov Lower binding energy values indicate a more favorable interaction. Studies on similar compounds have shown that docking can successfully predict binding affinities and identify key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex. nih.gov

Computational Analysis of Supramolecular Interactions (e.g., Hydrogen Bonding, π-Stacking)

The self-assembly and crystal packing of this compound are governed by a variety of non-covalent supramolecular interactions. Computational methods are essential for quantifying the strength and nature of these interactions, which include hydrogen bonding and π-stacking.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(4-Methylbenzyl)propane-1,3-diamine, and how can reaction conditions be optimized for high yield?

- Methodological Answer : The compound can be synthesized via amine alkylation or click chemistry. For instance, a two-step approach involving a Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) followed by HCl-mediated deprotection has achieved yields >95% in related diamine derivatives . Optimization involves controlling stoichiometry (e.g., 2:1 molar ratios for aldehyde-amine condensations) and using microwave irradiation to accelerate reactions while minimizing side products . Reaction monitoring via TLC or LC-MS is critical to ensure intermediate purity.

Q. Which spectroscopic and analytical techniques are most effective for characterizing the structural integrity of this compound?

- Methodological Answer :

- FT-IR/Raman : Identify primary/secondary amine stretches (~3300–3500 cm⁻¹) and aromatic C-H bends (e.g., 4-methylbenzyl group at ~1600 cm⁻¹) .

- NMR : ¹H NMR resolves methylene protons in the propane-1,3-diamine backbone (δ 1.5–2.5 ppm) and aromatic protons (δ 6.8–7.2 ppm). ¹³C NMR confirms sp³ carbons in the diamine chain (~40–50 ppm) .

- Elemental Analysis : Validate empirical formulas (e.g., C₁₁H₁₈N₂) with <0.3% deviation .

Advanced Research Questions

Q. How can researchers design and characterize metal complexes using this compound as a ligand?

- Methodological Answer :

- Coordination Geometry : The diamine acts as a tetradentate ligand, binding via two amine groups and optionally via aromatic π-interactions. For example, cadmium(II) complexes adopt distorted octahedral geometries with N₄I₂ coordination spheres .

- Synthesis : React the ligand with metal salts (e.g., CdI₂ or NiSO₄) in anhydrous methanol under nitrogen. Crystallize products via slow evaporation to obtain single crystals for X-ray diffraction .

- Characterization : Use X-ray crystallography to resolve bond lengths (e.g., Cd–N ≈ 2.3–2.5 Å) and hydrogen-bonding networks (e.g., N–H···I interactions) .

Q. What strategies are recommended to resolve contradictions in crystallographic data when analyzing derivatives of this compound?

- Methodological Answer :

- Phase Annealing : Apply SHELX-90’s simulated annealing approach to refine ambiguous phases in X-ray data, particularly for large structures (>100 atoms). This reduces phase errors by up to 10× compared to traditional direct methods .

- Hydrogen Bond Analysis : Use Olex2 or Mercury to map intermolecular interactions (e.g., C–H···O or N–H···I) that may cause packing ambiguities .

- Validation Tools : Cross-check with PLATON’s ADDSYM to detect missed symmetry operations and ensure data consistency .

Q. How do steric and electronic modifications (e.g., substituents on the benzyl group) affect the reactivity of this compound in supramolecular applications?

- Methodological Answer :

- Steric Effects : Bulkier substituents (e.g., 4-chloro vs. 4-methyl) reduce ligand flexibility, favoring monodentate over chelating behavior. Compare crystallographic data for bond-angle variations (e.g., N–M–N angles in [Cd(L)I₂] vs. [Ni(L)(H₂O)₂]) .

- Electronic Effects : Electron-withdrawing groups (e.g., –NO₂) decrease amine basicity, altering protonation states in aqueous solutions. Use UV-Vis titration (e.g., λmax shifts at pH 4–10) to quantify pKa changes .

Notes

- Contradictions : High yields in CuAAC syntheses contrast with lower yields (~70%) in traditional alkylation routes, likely due to competing N-methylation side reactions .

- Advanced Tools : For unresolved structural data, combine DFT calculations (e.g., Gaussian) with experimental IR/Raman to validate vibrational modes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.